molecular formula C21H29N5O2 B10835302 8-Benzyl-7-[2-[ethyl(propyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione

8-Benzyl-7-[2-[ethyl(propyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B10835302
M. Wt: 383.5 g/mol
InChI Key: PKUZGRWGAWHGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID28870136-Compound-37 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of PMID28870136-Compound-37 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: PMID28870136-Compound-37 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted compounds .

Scientific Research Applications

PMID28870136-Compound-37 has a wide range of scientific research applications, including:

Mechanism of Action

PMID28870136-Compound-37 exerts its effects by inhibiting the enzyme ecto-5’-nucleotidase (CD73). This inhibition prevents the hydrolysis of extracellular nucleotides into nucleosides, thereby affecting various cellular processes and signaling pathways. The compound targets the active site of the enzyme, leading to a decrease in its activity and subsequent downstream effects .

Similar Compounds:

  • PMID28870136-Compound-38
  • PMID28870136-Compound-39
  • PMID28870136-Compound-53

Comparison: PMID28870136-Compound-37 is unique in its high specificity and potency towards ecto-5’-nucleotidase compared to similar compounds. It has shown better efficacy in preclinical and clinical studies, making it a promising candidate for further development .

Properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

8-benzyl-7-[2-[ethyl(propyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H29N5O2/c1-5-12-25(6-2)13-14-26-17(15-16-10-8-7-9-11-16)22-19-18(26)20(27)24(4)21(28)23(19)3/h7-11H,5-6,12-15H2,1-4H3

InChI Key

PKUZGRWGAWHGEF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.